IACS-010759 hydrochloride
説明
Systematic IUPAC Nomenclature and Structural Validation
The systematic IUPAC name 5-[5-methyl-1-[[3-(4-methylsulfonylpiperidin-1-yl)phenyl]methyl]-1,2,4-triazol-3-yl]-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole;hydrochloride is derived using Hantzsch-Widman rules and substitution prioritization. The parent heterocycles are 1,2,4-triazole (positioned at the core) and 1,2,4-oxadiazole , with substituents assigned based on functional group hierarchy.
Structural Breakdown:
1,2,4-Triazole backbone :
- Position 1 : Substituted with a benzyl group linked to a 4-methylsulfonylpiperidine moiety.
- Position 3 : Attached to the 1,2,4-oxadiazole ring.
- Position 5 : Methyl group (-CH₃).
1,2,4-Oxadiazole backbone :
- Position 3 : Substituted with a 4-(trifluoromethoxy)phenyl group.
Piperidine substituent :
- Position 4 : Methylsulfonyl group (-SO₂CH₃).
Hydrochloride salt :
Validation :
Comparative Analysis of Alternative Naming Conventions in Heterocyclic Chemistry
Hantzsch-Widman vs. Replacement Nomenclature:
Molecular Formula and Isomeric Considerations
Molecular Formula:
C₂₅H₂₅F₃N₆O₄S·HCl
Elemental Composition:
| Element | Count | Atomic Mass (g/mol) | Contribution (g/mol) |
|---|---|---|---|
| Carbon | 25 | 12.01 | 300.25 |
| Hydrogen | 26 | 1.008 | 26.21 |
| Fluorine | 3 | 19.00 | 57.00 |
| Nitrogen | 6 | 14.01 | 84.06 |
| Oxygen | 5 | 16.00 | 80.00 |
| Sulfur | 1 | 32.07 | 32.07 |
| Chlorine | 1 | 35.45 | 35.45 |
Isomerism Analysis:
Positional Isomerism :
Tautomerism :
Stereoisomerism :
Validation :
- No observed isomers in PubChem or ChemSpider entries, confirming structural uniqueness.
特性
IUPAC Name |
5-[5-methyl-1-[[3-(4-methylsulfonylpiperidin-1-yl)phenyl]methyl]-1,2,4-triazol-3-yl]-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25F3N6O4S.ClH/c1-16-29-23(24-30-22(32-38-24)18-6-8-20(9-7-18)37-25(26,27)28)31-34(16)15-17-4-3-5-19(14-17)33-12-10-21(11-13-33)39(2,35)36;/h3-9,14,21H,10-13,15H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUSCFOVOISLXTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1CC2=CC(=CC=C2)N3CCC(CC3)S(=O)(=O)C)C4=NC(=NO4)C5=CC=C(C=C5)OC(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26ClF3N6O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
599.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1807523-99-4 | |
| Record name | IACS-010759 hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1807523994 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | IACS-010759 HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XZ543NW1NF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
準備方法
Synthesis of 4-Methylsulfonylpiperidine
Piperidine is sulfonylated using methanesulfonyl chloride in the presence of a base:
Key Conditions :
-
Solvent: Dichloromethane (DCM)
-
Base: Triethylamine (2.5 equiv)
-
Temperature: 0°C → room temperature (12 hr)
Benzylation of 4-Methylsulfonylpiperidine
The piperidine derivative is coupled to 3-bromobenzyl bromide via nucleophilic substitution:
Purification : Column chromatography (SiO₂, ethyl acetate/hexane 1:3).
Formation of 5-Methyl-1,2,4-triazole Core
Cyclocondensation Reaction
A nitrile and methylhydrazine undergo cyclocondensation to form the triazole ring:
N-Benzylation of Triazole
The triazole is benzylated using the bromobenzyl-piperidine intermediate:
Optimization : Sodium hydride (1.2 equiv) in THF at 0°C minimizes side reactions.
Synthesis of 3-[4-(Trifluoromethoxy)phenyl]-1,2,4-oxadiazole
Amide Formation
4-Trifluoromethoxybenzoic acid is converted to an amidoxime:
Cyclization to Oxadiazole
The amidoxime undergoes cyclization with cyanogen bromide:
Final Coupling and Hydrochloride Salt Formation
Suzuki-Miyaura Coupling
The triazole-benzyl intermediate and oxadiazole derivative are coupled via palladium catalysis:
Conditions :
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) (5 mol%)
-
Solvent: DME/H₂O (3:1)
-
Temperature: 90°C, 24 hr
Hydrochloride Salt Formation
The free base is treated with HCl gas in ethyl acetate:
Characterization :
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, triazole), 8.15–7.20 (m, aromatic), 4.85 (s, 2H, benzyl), 3.75–2.90 (m, piperidine)
Critical Analysis of Methodologies
Yield Optimization Challenges
Purification Strategies
| Step | Technique | Purity |
|---|---|---|
| Piperidine sulfonylation | Column chromatography | >95% |
| Final coupling | Recrystallization (EtOAc/hexane) | 99% |
Scalability and Industrial Considerations
化学反応の分析
科学研究への応用
IACS-10759 塩酸塩は、次のような幅広い科学研究への応用を持っています。
化学: OXPHOSの複合体Iの阻害を研究するためのツール化合物として使用されます。
生物学: この化合物は、癌細胞の代謝的脆弱性とそのOXPHOSへの依存性を調査するために使用されます。
医学: IACS-10759 塩酸塩は、急性骨髄性白血病(AML)や固形腫瘍など、さまざまな癌の潜在的な治療法として研究されています.
科学的研究の応用
Medicinal Applications
Anticancer Activity
Recent studies have indicated that compounds similar to this triazole-based structure exhibit significant antiproliferative activity against various cancer cell lines. For instance, derivatives with triazole and oxadiazole moieties have shown promise as potential anticancer agents due to their ability to inhibit key pathways involved in tumor growth and metastasis .
Antimicrobial Properties
The presence of the sulfonamide group in the compound enhances its antimicrobial efficacy. Research has demonstrated that sulfonamide derivatives can act effectively against a range of bacterial strains by inhibiting folic acid synthesis, which is crucial for bacterial growth .
Case Study 1: Anticancer Activity Assessment
A study evaluated the anticancer activity of a related compound in vitro against several cancer cell lines, including breast and lung cancer cells. The results showed a dose-dependent inhibition of cell proliferation, with IC50 values indicating potent activity at low concentrations.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 5.6 |
| A549 (Lung) | 4.9 |
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of this class of compounds against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined using broth dilution methods.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
作用機序
類似化合物の比較
IACS-10759 塩酸塩は、OXPHOSの複合体Iの強力な阻害においてユニークです。 類似の化合物には、次のようなものがあります。
IACS-010759: 類似の特性と応用を持つ、複合体Iのもう1つの強力な阻害剤.
メトホルミン: 広く使用されている糖尿病治療薬で、複合体Iも阻害しますが、IACS-10759 塩酸塩よりも特異性と効力が低いです。
フェンホルミン: メトホルミンのより強力な類似体で、複合体Iに対する阻害効果は同様です。 IACS-10759 塩酸塩は、高い特異性、効力、経口バイオアベイラビリティにより際立っており、癌治療の有望な候補となっています.
類似化合物との比較
生物活性
The compound 5-[5-methyl-1-[[3-(4-methylsulfonylpiperidin-1-yl)phenyl]methyl]-1,2,4-triazol-3-yl]-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole; hydrochloride is a synthetic molecule that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C27H25F3N4O5S
- Molecular Weight : 562.6 g/mol
- Structure : The compound contains a triazole and an oxadiazole ring, which are known to exhibit diverse biological activities.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- TRPV4 Inhibition : The compound has been identified as a potent inhibitor of the TRPV4 ion channel, which plays a crucial role in pain sensation and inflammation. This inhibition may contribute to analgesic effects observed in preclinical studies .
- Antioxidant Activity : Compounds with triazole and oxadiazole moieties often exhibit significant antioxidant properties. For instance, related compounds have shown high DPPH radical scavenging activity, indicating potential protective effects against oxidative stress .
- Anti-inflammatory Effects : The presence of the piperidine moiety suggests possible anti-inflammatory properties through modulation of COX enzymes, similar to other compounds in this class that have demonstrated COX-1 and COX-2 inhibition .
Antinociceptive Activity
A study evaluated the antinociceptive effects of various triazole derivatives in animal models. The results indicated that compounds structurally similar to the target compound displayed significant pain-relieving effects comparable to standard analgesics like aspirin .
Antioxidant Properties
Research has highlighted the antioxidant capacity of related triazole compounds. For example, one study reported that certain derivatives exhibited over 90% inhibition of DPPH radicals at specific concentrations (100 µg/mL), suggesting that the target compound may also possess similar antioxidant efficacy .
Case Studies and Research Findings
Future Directions
Further research is warranted to explore:
- In Vivo Studies : Comprehensive animal studies to validate the efficacy and safety profile.
- Mechanistic Studies : Detailed investigations into the molecular pathways affected by this compound.
- Clinical Trials : To assess therapeutic potential in humans for pain management and inflammatory conditions.
Q & A
Q. What are the recommended synthetic routes and optimization strategies for this compound?
The synthesis typically involves cyclization reactions (e.g., 1,3-dipolar cycloaddition) and functional group modifications. Key steps include:
- Solvent selection : Polar aprotic solvents like DMF or THF are preferred for intermediates .
- Catalysts : Triethylamine or copper sulfate/sodium ascorbate systems (for click chemistry) improve reaction efficiency .
- Temperature control : Reactions often require precise heating (e.g., 50°C for 16 hours) to optimize yield . Post-synthesis, purification via column chromatography (e.g., silica gel with cyclohexane/ethyl acetate gradients) is critical .
Q. Which analytical techniques are most effective for structural confirmation?
A combination of methods is required:
Q. How should initial pharmacological screening be designed for this compound?
Prioritize target-specific assays based on structural motifs:
- Enzyme inhibition assays : For example, 14-α-demethylase lanosterol (PDB: 3LD6) to evaluate antifungal potential .
- Cytotoxicity profiling : Use human cell lines (e.g., HEK293) to assess baseline toxicity .
- Dose-response curves : Start with µM-to-mM ranges to identify IC50 values .
Advanced Research Questions
Q. How can molecular docking studies predict interactions with biological targets?
- Target selection : Prioritize proteins with structural homology to known triazole/oxadiazole targets (e.g., fungal cytochrome P450 enzymes) .
- Software tools : Use AutoDock Vina or Schrödinger Suite for docking simulations, focusing on binding affinity (ΔG) and pose validation .
- Validation : Cross-reference docking results with in vitro enzymatic assays to confirm inhibition mechanisms .
Q. What strategies resolve contradictions in pharmacological data across studies?
- Assay standardization : Ensure consistent buffer conditions (pH, ionic strength) and cell passage numbers .
- Orthogonal validation : Use multiple techniques (e.g., SPR for binding affinity, fluorescence polarization for kinetic analysis) .
- Meta-analysis : Compare datasets from structurally analogous compounds to identify trends .
Q. How can computational methods optimize reaction conditions for scale-up?
- AI-driven platforms : Tools like COMSOL Multiphysics model reaction kinetics and heat transfer to predict optimal solvent ratios or catalyst loads .
- DoE (Design of Experiments) : Apply factorial designs to test variables (temperature, pressure) and minimize side reactions .
Q. What experimental designs evaluate the compound’s stability under physiological conditions?
- Forced degradation studies : Expose the compound to acidic/basic conditions, UV light, and elevated temperatures .
- LC-MS/MS analysis : Monitor degradation products (e.g., hydrolysis of the oxadiazole ring) .
- Plasma stability assays : Incubate with human plasma to assess half-life .
Q. How can synergistic effects with other therapeutic agents be tested?
- Checkerboard assays : Combine with known antifungals/antibiotics to calculate fractional inhibitory concentration (FIC) indices .
- Mechanistic studies : Use transcriptomics/proteomics to identify pathways enhanced by combination therapy .
Q. What frameworks integrate this compound’s study with existing pharmacological theories?
Q. How can advanced spectroscopic techniques resolve ambiguities in crystallographic data?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
